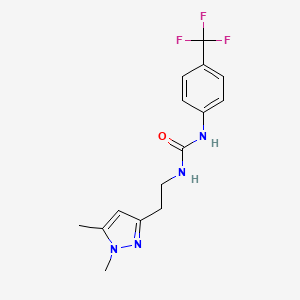

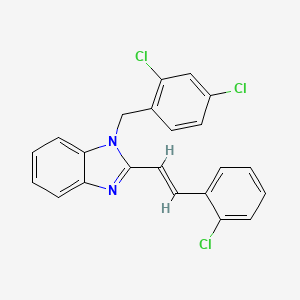

![molecular formula C20H19N3O7 B2505293 N-[5-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-1,3,4-オキサジアゾール-2-イル]-3,4,5-トリメトキシベンズアミド CAS No. 862808-29-5](/img/structure/B2505293.png)

N-[5-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-1,3,4-オキサジアゾール-2-イル]-3,4,5-トリメトキシベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research

科学的研究の応用

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.

作用機序

Target of Action

The compound, also known as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide, primarily targets cholinesterase enzymes . These enzymes are crucial in the nervous system as they break down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine, affecting neuronal communication .

Mode of Action

The compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can enhance cholinergic transmission, affecting various physiological processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting cholinesterase enzymes, the compound disrupts the normal function of this pathway, leading to an increase in acetylcholine levels . This can have downstream effects on neuronal communication and various physiological processes.

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its therapeutic effect .

Result of Action

The primary result of the compound’s action is the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, affecting neuronal communication and various physiological processes. The compound has shown potential as a therapeutic agent for Alzheimer’s disease, which is characterized by a deficit in cholinergic transmission .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution. Additionally, factors such as temperature and presence of other substances can affect the compound’s stability and efficacy .

生化学分析

Biochemical Properties

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The inhibition occurs through the coordination of the compound’s sulfonamide group with the zinc ion in the enzyme’s active site, leading to a decrease in enzyme activity . Additionally, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide interacts with other biomolecules such as folate synthetase, thereby affecting folic acid synthesis .

Cellular Effects

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide exerts various effects on different cell types and cellular processes. In bacterial cells, this compound has been found to inhibit biofilm formation, which is crucial for bacterial survival and pathogenicity . The compound disrupts cell signaling pathways involved in biofilm formation, leading to reduced bacterial adhesion and colonization . In mammalian cells, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide influences gene expression by modulating transcription factors and signaling pathways, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as carbonic anhydrase and folate synthetase, leading to enzyme inhibition . The binding interactions are facilitated by the compound’s functional groups, which form hydrogen bonds and coordinate with metal ions in the enzyme’s active site . Additionally, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on enzymes and cellular processes, although some reduction in activity may occur due to gradual degradation . In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of biofilm formation and enzyme activity .

Dosage Effects in Animal Models

The effects of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits enzyme activity and biofilm formation without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including cytotoxicity and adverse impacts on organ function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its effects .

Metabolic Pathways

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is involved in several metabolic pathways, primarily through its interactions with enzymes such as carbonic anhydrase and folate synthetase . The compound affects metabolic flux by inhibiting these enzymes, leading to changes in metabolite levels and overall metabolic activity . Additionally, the compound may undergo metabolic transformations, including oxidation and conjugation, which can influence its activity and stability .

Transport and Distribution

Within cells and tissues, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins may sequester the compound, affecting its localization and bioavailability . The distribution of the compound within tissues is influenced by its physicochemical properties, including solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is determined by its targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on enzyme activity and gene expression . Post-translational modifications, such as phosphorylation or acetylation, may also influence the compound’s localization and function . The precise subcellular distribution of the compound is crucial for its activity and efficacy in biochemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common synthetic route begins with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with various reagents to form the oxadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents like DMF, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzodioxin ring, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

類似化合物との比較

Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin ring and has shown potential as a therapeutic agent for Alzheimer’s.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide: Known for its antibacterial properties, particularly against Bacillus subtilis and Escherichia coli.

Uniqueness

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide stands out due to its combination of a benzodioxin ring, an oxadiazole ring, and a trimethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

特性

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O7/c1-25-15-9-12(10-16(26-2)17(15)27-3)18(24)21-20-23-22-19(30-20)11-4-5-13-14(8-11)29-7-6-28-13/h4-5,8-10H,6-7H2,1-3H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQHPUGSRGJDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B2505215.png)

![N-(2-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)

![5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide](/img/structure/B2505226.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505228.png)

![4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B2505229.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[4-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2505232.png)

![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)